4-(4-Butylphenylazo)phenol 4-(4-Butylphenylazo)phenol
Brand Name: Vulcanchem
CAS No.: 2496-21-1
VCID: VC1997336
InChI: InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3
SMILES: CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

4-(4-Butylphenylazo)phenol

CAS No.: 2496-21-1

Cat. No.: VC1997336

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Butylphenylazo)phenol - 2496-21-1

Specification

CAS No. 2496-21-1
Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name 4-[(4-butylphenyl)diazenyl]phenol
Standard InChI InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3
Standard InChI Key FIWNTOUHYJJODB-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Canonical SMILES CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Introduction

Chemical Structure and Identification

Molecular Composition

4-(4-Butylphenylazo)phenol consists of a phenol group and a butylbenzene moiety connected by an azo linkage. This structure gives the compound its characteristic properties and reactivity patterns.

PropertyInformation
Chemical FormulaC₁₆H₁₈N₂O
Structural FormulaHO-C₆H₄-N=N-C₆H₄-C₄H₉
Molecular Weight254.33 g/mol
IUPAC Name4-[(4-butylphenyl)diazenyl]phenol
Common Synonyms4-(4-Butylphenylazo)phenol; 4-Hydroxy-4'-butylazobenzene

The compound features a hydroxyl group (-OH) at the para position of one benzene ring and a butyl chain (-C₄H₉) at the para position of the other benzene ring, with the two aromatic rings connected by an azo group.

Physical Characteristics

Based on the properties of similar azobenzene derivatives, such as 4-(4-nitrophenylazo)phenol, certain physical characteristics can be inferred:

Physical PropertyExpected Characteristics
Physical StateSolid at room temperature
ColorLikely yellow to amber
SolubilityPoorly soluble in water; soluble in organic solvents
Melting PointApproximately 130-160°C (estimated)

Synthesis and Preparation Methods

Diazotization and Coupling

The most common synthetic route for azobenzene derivatives is through diazotization and subsequent coupling reactions. For 4-(4-butylphenylazo)phenol, this would typically involve:

  • Diazotization of 4-butylaniline with sodium nitrite in acid medium to form the corresponding diazonium salt

  • Coupling of the diazonium salt with phenol under alkaline conditions

This reaction pathway is similar to the synthesis of related compounds such as 4-(4-nitrophenylazo)phenol, which is prepared through the diazotization of 4-nitroaniline followed by coupling with phenol.

Alternative Synthetic Routes

Alternative methods for synthesizing azobenzene derivatives that could potentially be adapted for 4-(4-butylphenylazo)phenol include:

  • Reductive coupling of corresponding nitro compounds

  • Mills reaction between nitroso compounds and primary aromatic amines

  • Oxidative coupling of aniline derivatives

Chemical Properties and Reactivity

Structural Features

The azo group in 4-(4-butylphenylazo)phenol creates an extended conjugated system across both aromatic rings, which influences its chemical behavior and spectroscopic properties. The presence of both electron-donating groups (butyl and hydroxyl) on opposite ends of the molecule creates an interesting electronic distribution.

Isomerization Properties

Like other azobenzene derivatives, 4-(4-butylphenylazo)phenol likely exhibits photochromic properties through trans-cis isomerization around the N=N double bond:

IsomerizationCharacteristics
Trans formThermodynamically more stable; predominant in dark conditions
Cis formCan be generated through UV irradiation; less stable
ReversionThermal or visible light-induced reversion from cis to trans

This photoisomerization property is particularly valuable for applications in photoresponsive materials and systems.

Acid-Base Properties

The phenolic hydroxyl group confers acidic properties to the molecule:

PropertyExpected Characteristics
pKaLikely in the range of 8-10
Salt FormationForms phenolate salts with bases
Hydrogen BondingCan act as both hydrogen bond donor and acceptor
ApplicationPotential Function
Side-chain liquid crystalline polymersContributes to mesomorphic behavior
PhotoresistsLight-sensitive component
Functional coatingsProvides photoresponsive properties

Spectroscopic Properties

UV-Visible Spectroscopy

Based on the properties of related azobenzene compounds, 4-(4-butylphenylazo)phenol likely exhibits characteristic absorption bands:

TransitionExpected Wavelength Range
π → π* transition320-350 nm
n → π* transition420-450 nm

These absorption characteristics would be responsible for the compound's color and its photoresponsive behavior.

Other Spectroscopic Features

Additional spectroscopic properties would include:

  • Characteristic IR absorption bands for the azo group (~1400-1450 cm⁻¹)

  • NMR signals reflecting the aromatic protons and the butyl chain

  • Mass spectrometry fragmentation patterns involving cleavage at the azo linkage

Structure-Property Relationships

Impact of the Butyl Group

The presence of the butyl group at the para position of one phenyl ring differentiates 4-(4-butylphenylazo)phenol from other azobenzene derivatives:

  • Increased lipophilicity compared to unsubstituted or hydroxyl-substituted analogues

  • Enhanced solubility in non-polar solvents

  • Potential for greater mesophase stability in liquid crystalline applications

  • Modified electronic properties of the azo chromophore

Comparison with Related Compounds

CompoundStructural DifferenceEffect on Properties
4-(4-Nitrophenylazo)phenolNitro group instead of butylStronger electron-withdrawing effect; different color
AzobenzeneNo substituentsLower melting point; different electronic properties
4-(4-tert-butylphenylazo)phenoltert-butyl instead of n-butylDifferent steric effects; modified liquid crystalline behavior

Research Trends and Future Directions

Current research on azobenzene derivatives suggests several promising directions for future work on 4-(4-butylphenylazo)phenol:

  • Integration into advanced materials for optical data storage

  • Development of light-responsive drug delivery systems

  • Application in stimuli-responsive soft materials

  • Incorporation into molecular machines and switches

  • Exploration of nonlinear optical properties

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